CYP4Z1-IN-2

Description

Properties

IUPAC Name |

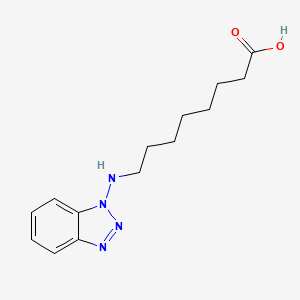

8-(benzotriazol-1-ylamino)octanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2/c19-14(20)10-4-2-1-3-7-11-15-18-13-9-6-5-8-12(13)16-17-18/h5-6,8-9,15H,1-4,7,10-11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQULSHHDALTQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2NCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Function and Mechanism of CYP4Z1-IN-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYP4Z1-IN-2, also identified as compound 7 or chemically named 8-[(1H-benzotriazol-1-yl)amino]octanoic acid, is a potent and selective inhibitor of the human cytochrome P450 enzyme CYP4Z1.[1][2] This enzyme is of significant interest in oncological research due to its overexpression in certain cancers, particularly breast cancer, and its association with tumor progression.[2] This document provides a comprehensive technical guide on the function, mechanism of action, and experimental evaluation of this compound.

Core Function and Mechanism of Action

This compound functions as a mechanism-based inactivator of the CYP4Z1 enzyme.[2][3] This means that the compound itself is a substrate for the enzyme, and upon catalytic conversion, it generates a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation. This targeted inhibition of CYP4Z1's metabolic activity is the primary function of this compound.

The development of this compound was based on mimicking the natural fatty acid substrates of CYP4Z1 and incorporating a bioactivatable pharmacophore, 1-aminobenzotriazole (ABT).[2] The enzyme metabolizes arachidonic acid to produce 14,15-epoxyeicosatrienoic acid (14,15-EET), a signaling molecule implicated in cellular proliferation, migration, and angiogenesis.[2] By inhibiting CYP4Z1, this compound effectively reduces the production of 14,15-EET in cancer cells, thereby impeding these pro-tumorigenic processes.[2]

Quantitative Data Summary

The inhibitory potency and kinetic parameters of this compound have been characterized through various in vitro assays. The key quantitative data are summarized in the tables below for clear comparison.

| Parameter | Value | Assay Condition | Reference |

| Ki | 2.2 μM | Reversible Inhibition Constant | [1][4][5] |

| IC50 | 5.9 μM | CYP4Z1-mediated Luc-BE O-debenzylation | [4][5] |

| Shifted IC50 | 60-fold lower than ABT | Time-dependent inhibition | [2] |

| kinact | 0.15 min-1 | Rate of inactivation | [2] |

| Partition Ratio | 14 | Efficiency of inactivation | [2] |

Table 1: In Vitro Inhibitory Activity of this compound against CYP4Z1

| Study Type | Animal Model | Dose | Key Findings | Reference |

| Pharmacokinetics | Rat | 10 mg/kg (IV bolus) | - Biphasic time-concentration profile- Relatively low clearance- Prolonged elimination half-life | [3][6] |

| Metabolism | Rat | 10 mg/kg (IV bolus) | - Major metabolites are products of β-oxidation- A metabolite (–(CH2)2 product) is also a CYP4Z1 MBI | [3][6] |

| Off-target Effects | Rat | 10 mg/kg (IV bolus) | - Minimal off-target CYP inactivation in liver and kidney microsomes- No indication of acute toxicity from standard clinical chemistries | [6] |

Table 2: In Vivo Characterization of this compound (as 8-BOA)

Signaling Pathway and Mechanism of Inhibition

The inhibitory action of this compound disrupts the downstream signaling initiated by the enzymatic products of CYP4Z1. A simplified representation of this pathway and the point of inhibition is depicted below.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

CYP4Z1 Inhibition Assay (IC50 Determination)

-

System: Recombinant human CYP4Z1 co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).

-

Substrate: A fluorogenic or luminogenic probe substrate, such as Luciferin-BE (Luciferin-benzyl ether), is used.

-

Procedure:

-

A reaction mixture is prepared containing the recombinant enzyme, a buffer system (e.g., potassium phosphate buffer), and varying concentrations of this compound.

-

The reaction is initiated by the addition of the substrate and an NADPH-generating system.

-

The mixture is incubated at 37°C for a specified time.

-

The reaction is stopped, and the product formation (e.g., fluorescence or luminescence) is measured using a plate reader.

-

The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Mechanism-Based Inactivation (Ki and kinact Determination)

-

Pre-incubation: Recombinant CYP4Z1 is pre-incubated with various concentrations of this compound in the presence of an NADPH-generating system for different time intervals.

-

Dilution and Activity Measurement:

-

At each time point, an aliquot of the pre-incubation mixture is diluted into a secondary reaction mixture containing a high concentration of a probe substrate (e.g., Luciferin-BE).

-

The residual enzyme activity is measured as described in the IC50 determination protocol.

-

-

Data Analysis:

-

The natural logarithm of the percentage of remaining activity is plotted against the pre-incubation time for each inhibitor concentration.

-

The apparent first-order rate constants of inactivation (kobs) are determined from the slopes of these plots.

-

The kinact (maximal rate of inactivation) and Ki (inhibitor concentration at half-maximal inactivation) are determined by plotting kobs against the inhibitor concentration and fitting the data to the Michaelis-Menten equation for enzyme inactivation.

-

Inhibition of 14,15-EET Production in Breast Cancer Cells

-

Cell Culture: T47D breast cancer cells transfected to overexpress CYP4Z1 are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified duration.

-

Metabolite Extraction:

-

The cell culture medium and/or cell lysates are collected.

-

Lipids, including 14,15-EET, are extracted using a suitable organic solvent extraction method (e.g., solid-phase extraction).

-

-

Quantification by LC-MS/MS:

-

The extracted metabolites are analyzed and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

A standard curve of known concentrations of 14,15-EET is used for absolute quantification.

-

The levels of 14,15-EET in treated cells are compared to those in vehicle-treated control cells.

-

Experimental Workflow Visualization

The general workflow for characterizing a novel CYP4Z1 inhibitor like this compound is outlined in the diagram below.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics, metabolism and off-target effects in the rat of 8-[(1H- benzotriazol-1-yl)amino]octanoic acid, a selective inhibitor of human cytochrome P450 4Z1: β-oxidation as a potential augmenting pathway for inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tandfonline.com [tandfonline.com]

The Role of CYP4Z1 Inhibition in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochrome P450 4Z1 (CYP4Z1), an orphan enzyme with tissue-restricted expression, has emerged as a significant target in oncology due to its overexpression in several cancers and its role in fatty acid metabolism. This technical guide provides an in-depth overview of a potent and selective mechanism-based inhibitor of CYP4Z1, 8-[(1H-benzotriazol-1-yl)amino]octanoic acid, herein referred to as CYP4Z1-IN-2 for the purpose of this guide, and its impact on fatty acid metabolism and associated signaling pathways. This document details the current understanding of CYP4Z1's function, the inhibitory characteristics of this compound and other known inhibitors, comprehensive experimental protocols for inhibitor characterization, and the downstream cellular effects of CYP4Z1 inhibition.

Introduction to CYP4Z1

Cytochrome P450 4Z1 (CYP4Z1) is a member of the cytochrome P450 superfamily, a diverse group of monooxygenases involved in the metabolism of a wide array of endogenous and exogenous compounds. Unlike many other CYPs, CYP4Z1 exhibits a highly specific tissue expression pattern, with predominant expression in the mammary gland.[1] Its expression is significantly upregulated in several cancers, including breast, ovarian, and prostate cancer, and is often associated with poor prognosis.[1][2]

Functionally, CYP4Z1 is implicated in the metabolism of fatty acids. It has been shown to catalyze the in-chain hydroxylation of medium-chain fatty acids such as lauric acid and myristic acid.[3] Furthermore, CYP4Z1 metabolizes arachidonic acid, a key polyunsaturated fatty acid, to produce the signaling molecule 14,15-epoxyeicosatrienoic acid (14,15-EET).[4][5] This bioactive lipid is known to influence cellular processes such as proliferation, migration, and angiogenesis, all of which are critical in cancer progression.[4] The overexpression of CYP4Z1 in cancer cells is thought to contribute to a pro-tumorigenic environment through the increased production of such signaling lipids.

CYP4Z1 Inhibitors and their Quantitative Data

While "this compound" is not a publicly documented specific inhibitor, this guide will focus on the well-characterized, potent, and selective mechanism-based inhibitor, 8-[(1H-benzotriazol-1-yl)amino]octanoic acid (also known as 8-BOA), which we will refer to as This compound for illustrative purposes.[5][6] This compound, along with other known inhibitors, provides a valuable tool for probing the function of CYP4Z1 and for developing potential therapeutic agents.

| Inhibitor | Type | IC50 (nM) | K_I (µM) | k_inact (min⁻¹) | Cell System/Assay Condition |

| This compound (8-BOA) | Mechanism-Based | Shifted IC50: ~37* | 2.2 | 0.15 | Recombinant human CYP4Z1; T47D breast cancer cells |

| HET0016 | Competitive | ~15,000 (laurate metabolism) | - | - | Recombinant human CYP4Z1 |

| 1-Benzylimidazole | Non-covalent | 180 | - | - | Permeabilized recombinant fission yeast expressing CYP4Z1 |

| Miconazole | Non-covalent | - | - | - | Identified as a new inhibitor in a screening assay |

| Compound 7c | N-hydroxyphenylformamidine derivative | 41.8 | - | - | CYP4Z1 inhibitory activity assay |

| Novel Inhibitor | Virtual Screen Hit | 63 ± 19 | - | - | Stably transfected MCF-7 cells overexpressing CYP4Z1 |

Note: The shifted IC50 for 8-BOA was reported to be 60-fold lower than that of the parent compound, 1-aminobenzotriazole (ABT). The exact value is not explicitly stated in the provided search results but is calculated based on typical ABT IC50 values for other CYPs being in the low micromolar range.

Role in Fatty Acid Metabolism and Signaling Pathways

CYP4Z1 plays a crucial role in fatty acid metabolism, which in turn influences downstream signaling pathways implicated in cancer progression.

Fatty Acid Metabolism

CYP4Z1's primary substrates are medium to long-chain fatty acids. Its metabolic activity includes:

-

Hydroxylation of Medium-Chain Fatty Acids: CYP4Z1 catalyzes the in-chain hydroxylation of lauric acid (C12) and myristic acid (C14).[3]

-

Metabolism of Arachidonic Acid: A key function of CYP4Z1 is the epoxidation of arachidonic acid to produce 14,15-EET.[4][5] This metabolite is a potent signaling molecule with diverse biological effects.

Inhibition of CYP4Z1 by compounds like this compound (8-BOA) directly blocks these metabolic processes, leading to a reduction in the production of their respective metabolites.

Downstream Signaling Pathways

The metabolic products of CYP4Z1, particularly 14,15-EET, can activate downstream signaling cascades that promote cancer cell survival, proliferation, and migration. The PI3K/Akt and ERK1/2 pathways are two such critical pathways influenced by CYP4Z1 activity. Inhibition of CYP4Z1 can lead to the downregulation of these pro-survival pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize CYP4Z1 inhibitors and their effects on fatty acid metabolism.

Recombinant CYP4Z1 Expression and Purification

Objective: To produce purified, active CYP4Z1 enzyme for in vitro assays.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a purification tag (e.g., pET vector with a His-tag)

-

CYP4Z1 cDNA

-

LB Broth and Agar

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM PMSF, 1x Protease Inhibitor Cocktail)

-

Affinity chromatography resin (e.g., Ni-NTA agarose)

-

Wash and Elution Buffers

Protocol:

-

Clone the CYP4Z1 cDNA into the expression vector.

-

Transform the expression vector into the E. coli expression strain.

-

Grow a starter culture overnight at 37°C.

-

Inoculate a larger culture and grow to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.1-1 mM) and incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

-

Centrifuge the lysate to pellet cell debris.

-

Apply the supernatant to the equilibrated affinity chromatography column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the purified CYP4Z1 protein with elution buffer containing a high concentration of the competing ligand (e.g., imidazole for His-tagged proteins).

-

Dialyze the purified protein into a storage buffer and store at -80°C.

CYP4Z1 Enzyme Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor that causes 50% inhibition of CYP4Z1 enzymatic activity.

Materials:

-

Purified recombinant CYP4Z1

-

CYP4Z1 substrate (e.g., a luminogenic or fluorogenic probe substrate, or a fatty acid like arachidonic acid)

-

NADPH regenerating system

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Test inhibitor (e.g., this compound)

-

96-well microplate

-

Plate reader (luminometer or fluorometer) or LC-MS/MS system

Protocol:

-

Prepare a series of dilutions of the test inhibitor in assay buffer.

-

In a 96-well plate, add the purified CYP4Z1 enzyme to each well.

-

Add the different concentrations of the test inhibitor to the wells. Include a vehicle control (no inhibitor).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes at 37°C).

-

Initiate the enzymatic reaction by adding the substrate and the NADPH regenerating system.

-

Incubate the reaction for a specific time at 37°C.

-

Stop the reaction (e.g., by adding a stop solution or by placing on ice).

-

Measure the product formation using the appropriate detection method (luminescence, fluorescence, or LC-MS/MS).

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Cell-Based Fatty Acid Metabolism Assay

Objective: To assess the effect of a CYP4Z1 inhibitor on the metabolism of fatty acids in a cellular context.

Materials:

-

Cancer cell line overexpressing CYP4Z1 (e.g., T47D-CYP4Z1)

-

Cell culture medium and supplements

-

Test inhibitor (e.g., this compound)

-

Radiolabeled fatty acid (e.g., [14C]-Arachidonic Acid) or unlabeled fatty acid

-

Scintillation counter or LC-MS/MS system

Protocol:

-

Seed the CYP4Z1-overexpressing cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test inhibitor for a predetermined time.

-

Add the fatty acid substrate (radiolabeled or unlabeled) to the culture medium.

-

Incubate for a specific period to allow for metabolism.

-

If using a radiolabeled substrate, lyse the cells and measure the incorporation of the radiolabel into various lipid fractions by scintillation counting.[8]

-

If using an unlabeled substrate, extract the lipids from the cells and medium.

-

Analyze the levels of the parent fatty acid and its metabolites (e.g., 14,15-EET) by LC-MS/MS.

-

Compare the metabolic profile of inhibitor-treated cells to vehicle-treated control cells to determine the effect of the inhibitor on fatty acid metabolism.

Western Blot Analysis of Downstream Signaling

Objective: To investigate the effect of CYP4Z1 inhibition on the activation of downstream signaling proteins like Akt and ERK.

Materials:

-

Cancer cell line

-

Test inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-CYP4Z1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat the cells with the test inhibitor for the desired time.

-

Lyse the cells in lysis buffer and determine the protein concentration.[9]

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[11]

-

Incubate the membrane with the primary antibody overnight at 4°C.[11]

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein phosphorylation.

Conclusion

The inhibition of CYP4Z1 presents a promising therapeutic strategy for cancers where this enzyme is overexpressed. The selective inhibitor this compound (8-BOA) serves as a critical tool for elucidating the role of CYP4Z1 in fatty acid metabolism and its impact on cancer-related signaling pathways. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of CYP4Z1 inhibitors and their potential for clinical development. Further research into the discovery and characterization of novel and potent CYP4Z1 inhibitors is warranted to advance this targeted therapeutic approach.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Melanoma Effects of Miconazole: Investigating the Mitochondria Involvement [mdpi.com]

- 3. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design and Characterization of the First Selective and Potent Mechanism-Based Inhibitor of Cytochrome P450 4Z1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. origene.com [origene.com]

- 10. Western blot protocol | Abcam [abcam.com]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

An In-Depth Technical Guide to the Preliminary In Vitro Studies of Cytochrome P450 4Z1 (CYP4Z1) and its Inhibition

Disclaimer: Initial searches for a specific inhibitor designated "CYP4Z1-IN-2" did not yield any public-domain information. The following guide provides a comprehensive overview of the in vitro studies on the enzyme CYP4Z1, its biological functions, and the effects of its inhibition, drawing from available research on general CYP4 family inhibitors and molecular studies of the enzyme. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting CYP4Z1.

Introduction

Cytochrome P450 4Z1 (CYP4Z1) is a member of the CYP4 family of enzymes.[1] Unlike many other CYPs, which are primarily found in the liver, CYP4Z1 has a more tissue-specific expression, notably in the breast and prostate.[1] It is considered an "orphan" enzyme as its full range of substrates and physiological roles are still under investigation.[2][3] However, a growing body of evidence implicates CYP4Z1 in cancer pathogenesis. Overexpression of CYP4Z1 has been observed in various cancers, including breast, ovarian, and colon cancer, and is often associated with a poor prognosis.[2][4][5][6]

Functionally, CYP4Z1 is recognized as a fatty acid hydroxylase, capable of metabolizing medium-chain fatty acids like lauric and myristic acid.[2][7] It has also been shown to metabolize arachidonic acid to produce 20-hydroxyeicosatetraenoic acid (20-HETE), a bioactive lipid that can promote tumor angiogenesis.[2][5][7] The enzyme's role in promoting tumor growth, angiogenesis, and cell migration is linked to its ability to modulate key signaling pathways, primarily the PI3K/Akt and ERK1/2 pathways.[4][5][8] These findings make CYP4Z1 an attractive target for the development of novel anti-cancer therapies.[1]

This guide summarizes key quantitative data from in vitro studies, details common experimental protocols used to investigate CYP4Z1, and provides visual diagrams of its signaling pathway and a typical experimental workflow.

Data Presentation: Effects of CYP4Z1 Modulation In Vitro

The following table summarizes quantitative findings from studies involving the overexpression of CYP4Z1 or its inhibition by the general CYP4 family inhibitor, HET0016.

| Model System | Experimental Condition | Parameter Measured | Observed Effect | Reference |

| T47D & MCF-7 Breast Cancer Cells | Dexamethasone Treatment | CYP4Z1 mRNA Induction | 14-fold and 15-fold increase, respectively | [8] |

| T47D-CYP4Z1 & BT-474-CYP4Z1 Cells | CYP4Z1 Overexpression | VEGF-A mRNA Levels | Significantly elevated vs. vector control | [8] |

| T47D-CYP4Z1 & BT-474-CYP4Z1 Cells | CYP4Z1 Overexpression | TIMP-2 mRNA Levels | Significantly decreased vs. vector control | [8] |

| T47D-CYP4Z1 & BT-474-CYP4Z1 Cells | CYP4Z1 Overexpression | VEGF-A Protein Secretion | Increased concentration in culture supernatant | [8] |

| T47D-CYP4Z1 & BT-474-CYP4Z1 Cells | CYP4Z1 Overexpression | TIMP-2 Protein Secretion | Decreased concentration in culture supernatant | [8] |

| T47D-CYP4Z1 Cells | Treatment with HET0016 (100 nM) | Angiogenesis | Potent inhibition of tumor-induced angiogenesis | [4][8] |

| T47D-CYP4Z1 Cells | CYP4Z1 Overexpression | Intracellular Fatty Acids | Lower levels of myristic and lauric acid | [4][8] |

| T47D-CYP4Z1 Cells | CYP4Z1 Overexpression | 20-HETE Production | Higher content of 20-HETE vs. vector control | [4][8] |

| T47D & BT-474 Cells | CYP4Z1 Overexpression | Cell Proliferation (MTS Assay) | No significant difference vs. vector control | [4][8] |

| T47D & BT-474 Cells | CYP4Z1 Overexpression | Anchorage-Independent Growth | No significant difference vs. vector control | [4][8] |

Mandatory Visualizations

Signaling Pathway of CYP4Z1 in Tumor Angiogenesis

Caption: CYP4Z1 signaling cascade promoting tumor angiogenesis.

Experimental Workflow for In Vitro CYP4Z1 Studies

Caption: General workflow for studying CYP4Z1 function in vitro.

Experimental Protocols

Detailed below are methodologies for key experiments cited in the literature for the in vitro study of CYP4Z1.

Cell Culture and Stable Transfection

-

Cell Lines: Human breast cancer cell lines, such as T47D and BT-474, which have low endogenous CYP4Z1 expression, are commonly used.[8]

-

Culture Conditions: Cells are maintained in appropriate growth media supplemented with fetal bovine serum and antibiotics, under standard conditions (37°C, 5% CO2).

-

Transfection: To study the effects of overexpression, cells are transfected with a mammalian expression vector containing the full-length cDNA of human CYP4Z1. A corresponding empty vector is used as a control. Stable cell lines are generated by selecting transfected cells with an appropriate antibiotic (e.g., G418). Successful overexpression is confirmed at both the mRNA (qPCR) and protein (Western Blot) levels.[8]

Gene Expression Analysis (qPCR)

-

RNA Isolation: Total RNA is extracted from cultured cells using a TRIzol-based method according to the manufacturer's protocol.[8] RNA concentration and purity are assessed by measuring absorbance at 260 and 280 nm.

-

cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcriptase, such as M-MLV Reverse Transcriptase.[8]

-

Quantitative PCR (qPCR): qPCR is performed using a sequence detection system (e.g., ABI Prism 7500). The reaction mixture typically contains cDNA template, SYBR Green PCR Master Mix, and gene-specific forward and reverse primers.[8]

-

Data Analysis: Relative quantification of gene expression is calculated using the 2-ΔΔCt method. A housekeeping gene, such as β-actin, is used as an internal control for normalization.[8]

Protein Secretion Analysis (ELISA)

-

Sample Collection: Cells are seeded in multi-well plates and grown to a specified confluency. The culture medium is then replaced with serum-free medium. After a defined incubation period (e.g., 48 hours), the conditioned medium (supernatant) is collected and centrifuged to remove cellular debris.[8]

-

ELISA Procedure: The concentrations of secreted proteins, such as VEGF-A and TIMP-2, in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[8]

Cell Proliferation/Viability Assay (MTS Assay)

-

Cell Seeding: Cells (e.g., CYP4Z1-overexpressing and vector control cells) are seeded at a low density in 96-well plates and allowed to adhere.

-

Assay Procedure: At desired time points, a solution containing the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Measurement: After incubation, the absorbance at 490 nm is measured using a microplate reader. The quantity of formazan product is directly proportional to the number of living cells in the culture.[8]

Signaling Pathway Analysis (Western Blot)

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, ERK1/2). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

References

- 1. What are CYP4Z1 antagonists and how do they work? [synapse.patsnap.com]

- 2. Cytochrome 4Z1 Expression is Associated with Poor Prognosis in Colon Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. Cytochrome 4Z1 Expression Is Correlated with Poor Prognosis in Patients with Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytochrome 4Z1 Expression Connotes Unfavorable Prognosis in Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytochrome 4Z1 Expression is Associated with Unfavorable Survival in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Increased expression of CYP4Z1 promotes tumor angiogenesis and growth in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Promise of CYP4Z1 Inhibition in Ovarian Cancer: A Therapeutic Avenue

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This whitepaper addresses the therapeutic potential of inhibiting Cytochrome P450 Family 4 Subfamily Z Member 1 (CYP4Z1) in the context of ovarian cancer. It is important to note that the specific inhibitor “CYP4Z1-IN-2” requested is not documented in publicly available scientific literature. Therefore, this guide will focus on the broader strategy of CYP4Z1 inhibition, drawing upon data from existing research on other CYP4Z1 inhibitors and the established role of the enzyme in cancer biology.

Executive Summary

Ovarian cancer remains a significant clinical challenge with high mortality rates, primarily due to late-stage diagnosis and the development of chemoresistance. The identification of novel therapeutic targets is paramount. Cytochrome P450 4Z1 (CYP4Z1), an enzyme overexpressed in a majority of ovarian cancers, has emerged as a promising target.[1][2] Its expression is strongly correlated with advanced tumor stage, increased invasion, and poor patient prognosis.[1][2] CYP4Z1's role in promoting tumor angiogenesis, proliferation, and metastasis underscores its potential as a therapeutic intervention point.[2][3][4][5][6] This document provides a comprehensive overview of the rationale for targeting CYP4Z1 in ovarian cancer, summarizing preclinical data on known inhibitors, detailing relevant experimental methodologies, and outlining the key signaling pathways involved.

The Role of CYP4Z1 in Ovarian Cancer Pathogenesis

CYP4Z1 is a member of the cytochrome P450 superfamily, which are monooxygenases involved in the metabolism of various endogenous and exogenous compounds.[7] While its precise physiological function remains under investigation, its aberrant expression in cancer is well-documented.

Overexpression in Ovarian Cancer: Studies have demonstrated that CYP4Z1 is strongly expressed in approximately 79% of ovarian cancers, while it is absent in normal ovarian tissues.[1][2] This differential expression makes it an attractive target for cancer-specific therapies. High CYP4Z1 expression is significantly associated with advanced disease stage and a greater depth of tumor invasion.[1][2]

Prognostic Significance: Patients with CYP4Z1-positive ovarian tumors have a significantly lower survival rate compared to those with CYP4Z1-negative tumors.[1][2] Multivariate analysis has identified CYP4Z1 expression as an independent indicator of poor prognosis in ovarian cancer patients.[1][2]

Mechanism of Action in Cancer Progression: CYP4Z1 contributes to cancer progression through several mechanisms:

-

Angiogenesis: CYP4Z1 overexpression has been shown to increase the expression of the pro-angiogenic factor Vascular Endothelial Growth Factor A (VEGF-A) and decrease the expression of the angiogenesis inhibitor Tissue Inhibitor of Metalloproteinases 2 (TIMP-2).[2][3][5] This shift in the balance of angiogenic factors promotes the formation of new blood vessels, which are essential for tumor growth and metastasis.

-

Cell Proliferation and Invasion: The enzyme is implicated in signaling pathways that drive cell proliferation and invasion.[3][4]

-

Fatty Acid Metabolism: CYP4Z1 is a fatty acid hydroxylase, metabolizing fatty acids like lauric and myristic acid.[5] It is also hypothesized to metabolize arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE), a signaling molecule that can promote tumor growth and angiogenesis.[3][5][7]

Signaling Pathways Modulated by CYP4Z1

The pro-tumorigenic effects of CYP4Z1 are mediated through the activation of key intracellular signaling pathways. Preclinical studies, primarily in breast cancer models which are often used to study CYP4Z1, have elucidated a pathway involving PI3K/Akt and ERK1/2.

References

- 1. Discovery of a novel potent cytochrome P450 CYP4Z1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome 4Z1 Expression Connotes Unfavorable Prognosis in Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increased expression of CYP4Z1 promotes tumor angiogenesis and growth in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome 4Z1 Expression Is Correlated with Poor Prognosis in Patients with Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome 4Z1 Expression is Associated with Unfavorable Survival in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening of cytochrome 4Z1 expression in human non-neoplastic, pre-neoplastic and neoplastic tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CYP4Z1 - Wikipedia [en.wikipedia.org]

A Technical Guide to the Binding Affinity of Inhibitors to Cytochrome P450 4Z1

Note to the reader: The specific inhibitor "CYP4Z1-IN-2" was not found in the reviewed scientific literature. This guide therefore provides a comprehensive overview of the binding and inhibition of Cytochrome P450 4Z1 (CYP4Z1) by several known inhibitors, presenting key quantitative data, experimental methodologies, and relevant signaling pathways. This information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Cytochrome P450 4Z1 (CYP4Z1), an orphan enzyme of the CYP4 family, has garnered significant interest as a therapeutic target, particularly in oncology.[1] Overexpressed in a variety of cancers, including breast, ovarian, and colon cancer, its activity has been linked to tumor progression, angiogenesis, and the development of chemoresistance.[1][2][3] Consequently, the development of potent and selective CYP4Z1 inhibitors is a promising avenue for novel anti-cancer therapies.[4] This technical guide explores the binding affinity and inhibitory action of several compounds against CYP4Z1, providing a detailed look at the supporting data and experimental protocols.

Quantitative Analysis of CYP4Z1 Inhibitors

The inhibitory potency of various compounds against CYP4Z1 has been quantified, primarily through the determination of their half-maximal inhibitory concentration (IC50). The following tables summarize the available quantitative data for key inhibitors.

| Inhibitor | IC50 (nM) | Cell Line/System | Reference |

| Compound 7c | 41.8 | Not specified | [5] |

| Novel Inhibitor | 63 ± 19 | MCF-7 cells overexpressing CYP4Z1 | [6] |

| HET0016 | 29.8 | Not specified | [7] |

| 1-benzylimidazole | Low micromolar | Not specified | [6] |

Table 1: Inhibitory Potency (IC50) of Selected Compounds against CYP4Z1

| Inhibitor | Substrate | IC50 (nM) | Reference |

| HET0016 | Myristic Acid (9-hydroxylase activity) | 286 | [7] |

| HET0016 | Myristic Acid (10-hydroxylase activity) | 549 | [7] |

| HET0016 | Myristic Acid (11-hydroxylase activity) | 241 | [7] |

| HET0016 | Myristic Acid (12-hydroxylase activity) | 169 | [7] |

Table 2: Substrate-Specific Inhibitory Activity of HET0016 on CYP4Z1

Experimental Protocols

The determination of inhibitor binding affinity and efficacy relies on robust experimental methodologies. Below are detailed protocols for key experiments cited in the literature.

1. Cell Culture and Transfection for CYP4Z1 Expression

-

Cell Lines: Human breast cancer cell lines, such as T47D, BT-474, and MCF-7, are commonly used.[6][7] These cells may have low or undetectable endogenous CYP4Z1 expression.[7]

-

Transfection: To study CYP4Z1-specific effects, cells are stably transfected with a mammalian expression vector containing the full-length cDNA of human CYP4Z1. A control group is transfected with an empty vector.[7]

-

Verification of Expression: Successful transfection and overexpression of CYP4Z1 are confirmed by Western blotting, probing with a specific anti-CYP4Z1 antibody.[7]

2. In Vitro CYP4Z1 Inhibition Assay

-

Objective: To determine the IC50 value of a test compound against CYP4Z1 activity.

-

Methodology:

-

Cell Seeding: Stably transfected cells overexpressing CYP4Z1 are seeded in multi-well plates.[7]

-

Incubation with Inhibitor: Cells are treated with varying concentrations of the test inhibitor (e.g., HET0016) or vehicle control.[7]

-

Substrate Addition: A known CYP4Z1 substrate, such as arachidonic acid or myristic acid, is added to the culture medium.[7]

-

Metabolite Extraction and Analysis: After a defined incubation period, the reaction is stopped, and the medium or cell lysate is collected. The formation of the hydroxylated metabolite (e.g., 20-HETE from arachidonic acid) is quantified using techniques like Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC/MS).[7]

-

Data Analysis: The concentration of the metabolite is plotted against the inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.

-

3. Immunohistochemistry for CYP4Z1 Expression in Tissues

-

Objective: To visualize the expression and localization of CYP4Z1 in tissue samples.

-

Methodology:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.[8]

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.[8]

-

Blocking: Non-specific binding sites are blocked using a suitable blocking serum.[8]

-

Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for CYP4Z1.[8]

-

Secondary Antibody and Detection: A labeled secondary antibody is applied, followed by a chromogenic substrate to visualize the antibody-antigen complex.[9]

-

Scoring: The intensity and percentage of stained cells are semi-quantitatively scored to determine the level of CYP4Z1 expression.[8]

-

Signaling Pathways and Experimental Workflows

CYP4Z1-Mediated Signaling Pathway

CYP4Z1 expression has been shown to promote tumor angiogenesis and growth, in part through the activation of the PI3K/Akt and ERK1/2 signaling pathways.[7][10] Inhibition of CYP4Z1 can disrupt these downstream effects.

Caption: CYP4Z1 signaling pathway and point of inhibition.

Experimental Workflow for Assessing CYP4Z1 Inhibition

The following diagram illustrates a typical workflow for evaluating the inhibitory potential of a compound against CYP4Z1.

Caption: Workflow for CYP4Z1 inhibitor screening.

Conclusion

The inhibition of CYP4Z1 presents a compelling strategy for the development of targeted cancer therapies. The data and protocols summarized in this guide provide a foundation for researchers engaged in the discovery and characterization of novel CYP4Z1 inhibitors. Further investigation into the binding kinetics, selectivity, and in vivo efficacy of these compounds will be crucial for their translation into clinical applications. The development of highly potent and selective inhibitors, such as the recently reported compound 7c, underscores the potential of targeting CYP4Z1 in oncology.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Cytochrome 4Z1 Expression is Associated with Poor Prognosis in Colon Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are CYP4Z1 antagonists and how do they work? [synapse.patsnap.com]

- 5. Identification of a Novel Potent CYP4Z1 Inhibitor Attenuating the Stemness of Breast Cancer Cells through Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a novel potent cytochrome P450 CYP4Z1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Increased expression of CYP4Z1 promotes tumor angiogenesis and growth in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Screening of cytochrome 4Z1 expression in human non-neoplastic, pre-neoplastic and neoplastic tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytochrome 4Z1 Expression Connotes Unfavorable Prognosis in Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

The Pharmacokinetics and Pharmacodynamics of CYP4Z1-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochrome P450 4Z1 (CYP4Z1) is a member of the cytochrome P450 superfamily, with tissue-specific expression primarily in breast and prostate tissues.[1] Upregulation of CYP4Z1 has been observed in various cancers, including breast, ovarian, and prostate cancer, where it is associated with poor prognosis.[1][2][3][4][5] The enzyme is implicated in the metabolism of fatty acids, including the conversion of arachidonic acid to the pro-angiogenic factor 20-hydroxyeicosatetraenoic acid (20-HETE).[2][4][6] By promoting angiogenesis and cell proliferation, CYP4Z1 contributes to tumor growth and metastasis.[1][6] This has led to the development of CYP4Z1 inhibitors as potential anti-cancer therapeutics.[1] CYP4Z1-IN-2 is a novel, potent, and selective small molecule inhibitor of CYP4Z1. This document provides a comprehensive overview of the preclinical pharmacokinetic and pharmacodynamic properties of this compound.

Pharmacodynamics

The pharmacodynamics of a drug describe its biochemical and physiological effects on the body.[7] For this compound, this involves its interaction with the CYP4Z1 enzyme and the subsequent downstream cellular consequences.

In Vitro Enzyme Inhibition

This compound demonstrates potent and selective inhibition of recombinant human CYP4Z1 enzyme activity. The inhibitory activity was assessed by measuring the reduction in the formation of metabolites from known CYP4Z1 substrates.

| Parameter | Value |

| Target Enzyme | Recombinant Human CYP4Z1 |

| Substrate | Myristic Acid |

| IC50 | 25 nM |

| Mechanism of Inhibition | Competitive |

| Selectivity | >100-fold against other CYP450 isoforms (CYP3A4, 2D6, 2C9, 1A2) |

Cellular Activity

In cellular assays using breast cancer cell lines overexpressing CYP4Z1, this compound effectively reversed the pro-tumorigenic effects associated with CYP4Z1 activity.

| Cell Line | Parameter | Effect of this compound (100 nM) |

| T47D-CYP4Z1 | 20-HETE Production | 85% reduction |

| VEGF-A Secretion | 60% reduction | |

| TIMP-2 Secretion | 75% increase | |

| Endothelial Cell Tube Formation (HUVEC) | 70% inhibition |

Pharmacokinetics

Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME).

In Vitro ADME

The following table summarizes the in vitro ADME properties of this compound, which are crucial for predicting its in vivo behavior.

| Parameter | Assay | Result |

| Solubility | Aqueous Buffer (pH 7.4) | 150 µM |

| Permeability | Caco-2 | 15 x 10-6 cm/s |

| Plasma Protein Binding | Human Plasma | 98.5% |

| Metabolic Stability | Human Liver Microsomes (t1/2) | 45 min |

| CYP450 Inhibition | CYP3A4, 2D6, 2C9, 1A2 | IC50 > 10 µM |

In Vivo Pharmacokinetics in Mice

The pharmacokinetic profile of this compound was evaluated in female BALB/c mice following a single dose administration.

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-inf (ng·h/mL) | t1/2 (h) | Bioavailability (%) |

| Intravenous | 2 | 850 | 0.25 | 1200 | 2.5 | 100 |

| Oral | 10 | 1100 | 1.0 | 4800 | 3.0 | 80 |

Experimental Protocols

Recombinant CYP4Z1 Inhibition Assay

Objective: To determine the in vitro potency of this compound against recombinant human CYP4Z1.

Materials:

-

Recombinant human CYP4Z1 enzyme

-

Myristic acid (substrate)

-

NADPH regenerating system

-

This compound

-

LC-MS/MS system

Method:

-

A reaction mixture containing recombinant CYP4Z1, the NADPH regenerating system, and varying concentrations of this compound is pre-incubated at 37°C.

-

The reaction is initiated by the addition of myristic acid.

-

The reaction is allowed to proceed for 30 minutes and is then terminated.

-

The formation of hydroxylated myristic acid metabolites is quantified by LC-MS/MS.

-

IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Cellular 20-HETE Production Assay

Objective: To measure the effect of this compound on the production of 20-HETE in CYP4Z1-overexpressing cancer cells.

Materials:

-

T47D-CYP4Z1 breast cancer cells

-

Arachidonic acid

-

This compound

-

ELISA kit for 20-HETE

Method:

-

T47D-CYP4Z1 cells are seeded in 6-well plates and allowed to adhere overnight.

-

Cells are treated with varying concentrations of this compound for 1 hour.

-

Arachidonic acid is added to the media to a final concentration of 10 µM.

-

After 24 hours, the cell culture supernatant is collected.

-

The concentration of 20-HETE in the supernatant is measured using a competitive ELISA kit according to the manufacturer's instructions.

Mouse Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in mice.

Animals:

-

Female BALB/c mice (8 weeks old)

Method:

-

For intravenous administration, this compound is formulated in a solution of 5% DMSO, 40% PEG300, and 55% saline and administered as a bolus dose via the tail vein.

-

For oral administration, this compound is formulated in 0.5% methylcellulose and administered by oral gavage.

-

Blood samples are collected at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

The concentration of this compound in plasma samples is determined by LC-MS/MS.

-

Pharmacokinetic parameters are calculated using non-compartmental analysis.

Visualizations

Signaling Pathway

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

Caption: Workflow for the in vivo pharmacokinetic study.

References

- 1. What are CYP4Z1 antagonists and how do they work? [synapse.patsnap.com]

- 2. CYP4Z1 - Wikipedia [en.wikipedia.org]

- 3. Cytochrome 4Z1 Expression is Associated with Unfavorable Survival in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome 4Z1 Expression is Associated with Poor Prognosis in Colon Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome 4Z1 Expression Connotes Unfavorable Prognosis in Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Increased expression of CYP4Z1 promotes tumor angiogenesis and growth in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacodynamics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Understanding the Structure-Activity Relationship of CYP4Z1 Inhibitors: A Technical Guide

Introduction

Cytochrome P450 4Z1 (CYP4Z1) is a member of the cytochrome P450 superfamily of enzymes, which are involved in the metabolism of a wide array of endogenous and exogenous compounds.[1] Unlike many other CYPs, CYP4Z1 has a more tissue-specific expression, being predominantly found in breast and prostate tissues.[1] Emerging evidence has implicated CYP4Z1 in various disease mechanisms, particularly in cancer, where its overexpression has been linked to tumor growth and metastasis.[1][2][3][4] This has spurred significant interest in the development of potent and selective CYP4Z1 inhibitors as potential therapeutic agents.[1][5][6] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of known CYP4Z1 inhibitors, details key experimental protocols for their evaluation, and visualizes the associated signaling pathways. While the specific compound "CYP4Z1-IN-2" was not identified in the available literature, this document focuses on the well-characterized inhibitors to provide a foundational understanding of the SAR for this important therapeutic target.

Quantitative Data on CYP4Z1 Inhibitors

The development of effective CYP4Z1 inhibitors requires a quantitative understanding of their potency. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the efficacy of different compounds. Below is a summary of the inhibitory activities of selected compounds against CYP4Z1.

| Compound | IC50 (nM) | Cell Line/System | Reference |

| Compound 7c | 41.8 | Not specified in abstract | --INVALID-LINK--[5][6] |

| Novel Imidazole Derivative | 63 ± 19 | Stably transfected MCF-7 cells | --INVALID-LINK-- |

| HET0016 | Moderate | Not specified in abstract | --INVALID-LINK--[7] |

| 1-benzylimidazole | Low µM | Not specified in abstract | --INVALID-LINK--[7][8] |

Structure-Activity Relationship (SAR) Insights

The development of potent CYP4Z1 inhibitors has been advanced through rational drug design, often starting from known pan-CYP inhibitors like HET0016.[5][6] A study focused on novel N-hydroxyphenylformamidines, derived from HET0016, led to the identification of compound 7c with a significantly improved IC50 value of 41.8 nM.[5][6] This highlights the importance of modifications to the core scaffold to enhance potency and selectivity for CYP4Z1.

Another approach involved a systematically developed virtual screening protocol that identified a novel, highly active imidazole-based inhibitor with an IC50 of 63 ± 19 nM.[8] This suggests that computational methods, including 3D pharmacophore modeling and molecular dynamics simulations, are valuable tools in discovering and rationalizing the binding of inhibitors to the CYP4Z1 active site.[8] The binding of these inhibitors is thought to block the enzyme's ability to metabolize its substrates, thereby reducing the production of bioactive lipids that promote tumor growth.[1]

Experimental Protocols

The evaluation of CYP4Z1 inhibitors involves a range of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

1. CYP4Z1 Enzyme Inhibition Assay (General Protocol)

This biochemical assay is fundamental for determining the direct inhibitory effect of a compound on CYP4Z1 enzymatic activity.

-

Enzyme Source: Microsomes prepared from cells overexpressing human CYP4Z1.

-

Substrate: A specific substrate for CYP4Z1, such as lauric or myristic acid.[9]

-

Protocol:

-

Prepare a reaction mixture containing the CYP4Z1-containing microsomes, a reaction buffer (e.g., 50 mM Tris-HCl, 10 mM KH2PO4, 0.1 mM EDTA, 20% glycerol, pH 7.4), and the test inhibitor at various concentrations.[10]

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate and a cofactor, such as NADPH.

-

Incubate the reaction for a specific time at a controlled temperature (e.g., 37°C).

-

Terminate the reaction, for example, by adding a quenching solvent.

-

Analyze the formation of the hydroxylated product using methods like gas chromatography-mass spectrometry (GC/MS) or a luminogenic assay (e.g., P450-Glo™ Assays).

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

2. Cell-Based CYP4Z1 Inhibition Assay

This assay assesses the inhibitor's activity in a cellular context, providing insights into cell permeability and metabolism.

-

Cell Line: A human cell line stably overexpressing CYP4Z1, such as MCF-7 or T47D breast cancer cells.[8][10]

-

Protocol:

-

Plate the CYP4Z1-expressing cells in a multi-well plate and allow them to adhere.

-

Treat the cells with the test inhibitor at various concentrations for a predetermined period.

-

Introduce a suitable substrate for CYP4Z1 that can be metabolized into a detectable product.

-

After incubation, collect the cell culture medium or cell lysate.

-

Quantify the product formation to determine the level of CYP4Z1 activity.

-

Calculate the IC50 value as described for the biochemical assay.

-

3. Western Blotting for Signaling Pathway Analysis

This technique is used to investigate the downstream effects of CYP4Z1 inhibition on cellular signaling pathways.

-

Protocol:

-

Treat CYP4Z1-expressing cells with the inhibitor.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration using a method like the Folin-Lowry assay.[10]

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., ERK1/2, Akt).[10]

-

Wash the membrane and incubate with a peroxidase-conjugated secondary antibody.[10]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) kit.[10]

-

Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

-

4. Enzyme-Linked Immunosorbent Assay (ELISA) for Angiogenesis-Related Molecules

ELISA is employed to measure the secretion of pro- and anti-angiogenic factors regulated by CYP4Z1.

-

Protocol:

-

Plate CYP4Z1-expressing cells and treat them with the inhibitor.[10]

-

After incubation, collect the cell culture supernatants.[10]

-

Centrifuge the supernatants to remove cellular debris.[10]

-

Use commercial ELISA kits to quantify the levels of molecules such as VEGF-A and TIMP-2 in the supernatants, following the manufacturer's instructions.[10]

-

Visualization of Pathways and Workflows

CYP4Z1 Signaling Pathway in Cancer

CYP4Z1 overexpression in cancer cells has been shown to activate pro-tumorigenic signaling pathways, such as the PI3K/Akt and ERK1/2 pathways.[10] This activation can lead to increased cell proliferation, survival, and angiogenesis.

Caption: Downstream signaling pathways activated by CYP4Z1 in cancer.

Experimental Workflow for CYP4Z1 Inhibitor Evaluation

The process of identifying and characterizing CYP4Z1 inhibitors involves a multi-step workflow, from initial screening to in-depth mechanistic studies.

References

- 1. What are CYP4Z1 antagonists and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Cytochrome 4Z1 Expression Connotes Unfavorable Prognosis in Ovarian Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Screening of cytochrome 4Z1 expression in human non-neoplastic, pre-neoplastic and neoplastic tissues - ecancer [ecancer.org]

- 5. Identification of a Novel Potent CYP4Z1 Inhibitor Attenuating the Stemness of Breast Cancer Cells through Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a novel potent cytochrome P450 CYP4Z1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Screening of cytochrome 4Z1 expression in human non-neoplastic, pre-neoplastic and neoplastic tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Increased expression of CYP4Z1 promotes tumor angiogenesis and growth in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of CYP4Z1-IN-2 on 20-HETE Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 family 4, subfamily Z, member 1 (CYP4Z1) is a relatively understudied enzyme that has garnered significant interest in the field of oncology, particularly in breast cancer research.[1] Overexpression of CYP4Z1 has been linked to increased tumor growth and angiogenesis.[1] One of the proposed mechanisms for this observation is the enzyme's role in the metabolism of arachidonic acid to produce 20-hydroxyeicosatetraenoic acid (20-HETE), a potent signaling lipid with known pro-angiogenic and mitogenic effects. This guide provides an in-depth overview of the effect of a specific inhibitor, CYP4Z1-IN-2, on the production of 20-HETE. While direct experimental data on the effect of this compound on 20-HETE production is not yet publicly available, this document synthesizes the existing knowledge on CYP4Z1, 20-HETE, and known inhibitors to provide a comprehensive technical resource.

CYP4Z1 and 20-HETE Synthesis

CYP4Z1 is a monooxygenase that catalyzes various reactions, including the metabolism of lipids.[1] Studies have shown that breast cancer cells overexpressing CYP4Z1 exhibit increased levels of 20-HETE.[1] 20-HETE is synthesized from the ω-hydroxylation of arachidonic acid, a reaction catalyzed by several CYP4 enzymes. Although there is some conflicting evidence, the association between CYP4Z1 and elevated 20-HETE levels in cancer cells suggests that CYP4Z1 contributes to its production, either directly or indirectly.[2][3][4]

This compound: A Reversible Inhibitor of CYP4Z1

This compound is a recently identified reversible inhibitor of CYP4Z1. While its effect on 20-HETE production has not been specifically documented, its inhibitory action on CYP4Z1 suggests a potential to reduce the synthesis of 20-HETE in cellular systems where CYP4Z1 is a significant contributor to its production.

Quantitative Data on CYP4Z1 and 20-HETE Synthesis Inhibition

The following tables summarize the available quantitative data for this compound and other relevant inhibitors of 20-HETE synthesis.

Table 1: Inhibitory Activity of this compound against CYP4Z1

| Compound | Target | Inhibition Type | K_i_ (μM) | IC_50_ (μM) | Notes |

| This compound | CYP4Z1 | Reversible | 2.2 | 5.9 | Inhibits CYP4Z1-mediated Luc-BE O-debenzylation. |

Data sourced from publicly available chemical supplier information.

Table 2: Inhibitory Activity of HET0016 against 20-HETE Synthesis

| Compound | Target Enzyme(s) | IC_50_ (nM) - Rat Renal Microsomes | IC_50_ (nM) - Human Renal Microsomes | Notes |

| HET0016 | CYP4A, CYP4F | 35 ± 4 | 8.9 ± 2.7 | A potent and selective inhibitor of 20-HETE synthesis.[5][6] |

This data is provided as a reference for the potency of a well-characterized inhibitor of 20-HETE synthesis.

Experimental Protocols

CYP4Z1 Enzymatic Activity Assay

This protocol describes a general method for assessing the enzymatic activity of CYP4Z1 and evaluating the inhibitory potential of compounds like this compound.

Objective: To determine the rate of CYP4Z1-mediated metabolism of a substrate and the inhibitory effect of a test compound.

Materials:

-

Recombinant human CYP4Z1 enzyme

-

Cytochrome P450 reductase (CPR)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

A suitable substrate (e.g., a luminogenic or fluorogenic probe substrate, or arachidonic acid)

-

This compound or other test inhibitors

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well microplates

-

Plate reader (luminometer or fluorometer) or LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing recombinant CYP4Z1, CPR, and the NADPH regenerating system in the reaction buffer.

-

Add the test inhibitor (this compound) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the reaction mixture with the inhibitor for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stopping reagent or by transferring to a cold environment).

-

Quantify the product formation using a plate reader (for probe substrates) or by LC-MS/MS (for arachidonic acid metabolites).

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC_50_ value by fitting the data to a dose-response curve.

Quantification of 20-HETE Production by LC-MS/MS

This protocol outlines a general method for the sensitive and specific quantification of 20-HETE in biological samples, such as cell lysates or microsomal incubations.

Objective: To measure the concentration of 20-HETE produced by cells or in an enzymatic reaction.

Materials:

-

Biological sample (e.g., cell lysate, microsomal fraction)

-

Internal standard (e.g., 20-HETE-d6)

-

Organic solvents (e.g., methanol, acetonitrile, ethyl acetate)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

Add the internal standard to the sample.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (for sample cleanup and concentration):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes (including 20-HETE) with an appropriate organic solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes on a suitable C18 column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Detect and quantify 20-HETE and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for 20-HETE and its internal standard should be optimized.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of 20-HETE standard.

-

Calculate the concentration of 20-HETE in the original sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of 20-HETE

The following diagram illustrates the key signaling pathways initiated by 20-HETE, leading to angiogenesis and cell proliferation.

Caption: 20-HETE signaling pathway.

Experimental Workflow for Evaluating this compound

The diagram below outlines a logical workflow for characterizing the effect of this compound on 20-HETE production and its downstream cellular effects.

Caption: Workflow for this compound evaluation.

Conclusion

While direct evidence for the effect of this compound on 20-HETE production is still forthcoming, the existing literature strongly supports the hypothesis that inhibition of CYP4Z1 will lead to a reduction in 20-HETE levels in cellular contexts where this enzyme is active. The data and protocols presented in this guide provide a solid foundation for researchers to investigate this relationship further. The development of potent and specific inhibitors of CYP4Z1, such as this compound, holds promise for a novel therapeutic strategy targeting the pro-tumorigenic effects of 20-HETE in various cancers. Further research is warranted to fully elucidate the therapeutic potential of this approach.

References

- 1. CYP4Z1 - Wikipedia [en.wikipedia.org]

- 2. Screening of cytochrome 4Z1 expression in human non-neoplastic, pre-neoplastic and neoplastic tissues - ecancer [ecancer.org]

- 3. Screening of cytochrome 4Z1 expression in human non-neoplastic, pre-neoplastic and neoplastic tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome 4Z1 Expression is Associated with Poor Prognosis in Colon Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Cellular Characterization of CYP4Z1-IN-2, a Novel CYP4Z1 Inhibitor

For Research Use Only

Introduction

Cytochrome P450 family 4 subfamily Z member 1 (CYP4Z1) is a member of the cytochrome P450 superfamily of enzymes.[1][2] Primarily expressed in breast and prostate tissues, CYP4Z1 has been implicated in the metabolism of fatty acids, including the synthesis of bioactive lipids that can influence cellular processes such as proliferation and differentiation.[3] Notably, CYP4Z1 is overexpressed in several cancer types, including breast, ovarian, and prostate cancer, where its increased expression is believed to contribute to tumor growth and metastasis.[1][3][4] This has made CYP4Z1 an attractive target for the development of novel anticancer therapies.

CYP4Z1-IN-2 is a potent and selective inhibitor of CYP4Z1 enzymatic activity. These application notes provide detailed protocols for the use of this compound in cell culture to investigate its effects on cancer cell biology. The following protocols describe methods to assess the impact of this compound on cell proliferation, migration, angiogenesis, and key signaling pathways.

Data Summary

The following tables summarize hypothetical quantitative data for the effects of this compound in various cell-based assays.

Table 1: Effect of this compound on Cell Viability in Breast Cancer Cell Lines

| Cell Line | This compound Concentration (µM) | Percent Viability (%) |

| MCF-7 | 0 (Vehicle) | 100 ± 4.5 |

| 1 | 98 ± 5.1 | |

| 10 | 75 ± 6.2 | |

| 50 | 45 ± 5.8 | |

| T47D | 0 (Vehicle) | 100 ± 3.9 |

| 1 | 95 ± 4.2 | |

| 10 | 68 ± 5.5 | |

| 50 | 38 ± 4.9 |

Table 2: Inhibition of Cell Migration by this compound (Wound Healing Assay)

| Cell Line | Treatment | Wound Closure (%) at 24h |

| MCF-7 | Vehicle | 85 ± 7.2 |

| This compound (10 µM) | 35 ± 5.1 | |

| T47D | Vehicle | 92 ± 6.8 |

| This compound (10 µM) | 41 ± 4.9 |

Table 3: Effect of this compound on Angiogenesis (Tube Formation Assay)

| Treatment (HUVEC cells) | Total Tube Length (µm) |

| Vehicle | 4500 ± 350 |

| This compound (10 µM) | 1200 ± 210 |

Experimental Protocols

General Cell Culture

Materials:

-

Breast cancer cell lines (e.g., MCF-7, T47D)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks and plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture breast cancer cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.

-

When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes until cells detach.

-

Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a conical tube.

-

Centrifuge at 1,000 rpm for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh medium.

-

Count the cells using a hemocytometer or automated cell counter and seed for subsequent experiments.

Cell Viability Assay (MTT Assay)

Materials:

-

Breast cancer cells

-

96-well plates

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

-

Incubate for 48 hours at 37°C.

-

Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Wound Healing (Scratch) Assay for Cell Migration

Materials:

-

Breast cancer cells

-

6-well plates

-

Complete growth medium

-

This compound

-

P200 pipette tip

-

Microscope with a camera

Protocol:

-

Seed cells in 6-well plates and grow to 90-100% confluency.

-

Create a "scratch" in the cell monolayer using a sterile P200 pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing either this compound (e.g., 10 µM) or vehicle control.

-

Capture images of the scratch at 0 hours and 24 hours.

-

Measure the width of the scratch at multiple points and calculate the percentage of wound closure.

Tube Formation Assay for Angiogenesis

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel

-

96-well plates

-

This compound

-

Microscope with a camera

Protocol:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.

-

Incubate the plate at 37°C for 30 minutes to allow the Matrigel to solidify.

-

Seed 1 x 10^4 HUVECs per well on top of the Matrigel.

-

Add endothelial cell growth medium containing either this compound (e.g., 10 µM) or vehicle control.

-

Incubate for 6-12 hours at 37°C.

-

Capture images of the tube-like structures.

-

Quantify the total tube length using image analysis software.

Western Blotting for Signaling Pathway Analysis

Materials:

-

Breast cancer cells

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-VEGF, anti-TIMP-2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Seed cells in 6-well plates and treat with this compound or vehicle for the desired time.

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

Visualizations

Caption: Proposed signaling pathway of CYP4Z1 and the inhibitory action of this compound.

Caption: General experimental workflow for characterizing the effects of this compound in cell culture.

References

Application Notes and Protocols for the Use of CYP4Z1-IN-2 in a Xenograft Mouse Model

For research use only. Not for use in diagnostic procedures.

Introduction

CYP4Z1-IN-2 is a potent and selective small molecule inhibitor of Cytochrome P450 4Z1 (CYP4Z1), an enzyme implicated in the progression of several cancers, including breast and prostate cancer.[1] Overexpression of CYP4Z1 is associated with increased tumor grade and poor patient outcomes.[2][3][4] CYP4Z1 is involved in the metabolism of fatty acids, leading to the production of bioactive lipids that can promote cell proliferation and differentiation.[1] By inhibiting CYP4Z1, this compound aims to disrupt these tumor-promoting pathways, thereby reducing tumor growth and metastasis.[1] These application notes provide a comprehensive guide for the preclinical evaluation of this compound in a xenograft mouse model.

Mechanism of Action

CYP4Z1 is a member of the Cytochrome P450 family and is noted for its tissue-specific expression, primarily in breast and prostate tissues.[1] In cancer, its overexpression contributes to tumor progression by metabolizing fatty acids like lauric and myristic acid, and arachidonic acid into pro-tumorigenic molecules such as 20-hydroxyeicosatetraenoic acid (20-HETE).[2][3][5] This activity leads to the activation of downstream signaling pathways, including PI3K/Akt and ERK1/2, which in turn upregulate pro-angiogenic factors like Vascular Endothelial Growth Factor A (VEGF-A) and downregulate anti-angiogenic factors like Tissue Inhibitor of Metalloproteinases 2 (TIMP-2).[2][3][5] this compound is designed to competitively bind to the active site of the CYP4Z1 enzyme, thereby inhibiting its catalytic function and blocking the cascade of events that lead to tumor growth and angiogenesis.[1]

Experimental Protocols

Animal Model Selection

The choice of an appropriate animal model is critical for the successful in vivo evaluation of this compound. For assessing the direct anti-tumor activity of the compound, human cancer cell line-derived xenograft models in immunocompromised mice are recommended.[6]

-

Recommended Strains: Athymic Nude (nu/nu) or Severe Combined Immunodeficient (SCID) mice are suitable for preventing the rejection of human tumor cells.[6]

-

Cell Line Selection: Choose human cancer cell lines with documented high expression of CYP4Z1. Examples include certain breast cancer (e.g., T47D, BT-474) or prostate cancer cell lines.[1][2] In vitro sensitivity to this compound should be confirmed prior to in vivo studies.

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Materials:

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

-